

trilostane pharmacodynamics steroidogenesis inhibition

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Compound Focus: Trilostane

CAS No.: 13647-35-3

Cat. No.: S548868

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Detailed Mechanism of Steroidogenesis Inhibition

Trilostane's primary effect is to disrupt the early, critical steps in steroid hormone biosynthesis across the adrenal cortex and gonads.

Trilostane inhibits 3 β -HSD, blocking progesterone-dependent steroid synthesis.

The inhibition of 3 β -HSD has cascading effects on multiple steroidogenic pathways [1] [2]:

- **Glucocorticoid Pathway:** Reduced progesterone leads to decreased production of **cortisol**.
- **Mineralocorticoid Pathway:** Similar inhibition results in lowered **aldosterone** synthesis.
- **Sex Steroid Pathways:** Inhibition of androstenedione conversion indirectly reduces the production of **testosterone** and **estrogens**.

Beyond its primary action, **trilostane** has additional pharmacodynamic properties [1] [3]:

- **Antiestrogenic Activity:** Acts as a noncompetitive allosteric modulator of the estrogen receptor (ER), which may contribute to its historical use in postmenopausal breast cancer [1].
- **Androgenic Activity:** Functions as an androgen receptor agonist, warranting caution in conditions like prostate cancer [1].

Quantitative Data on Enzyme Inhibition

The following table consolidates key quantitative and pharmacokinetic parameters relevant to **trilostane's** inhibitory activity.

Parameter	Value / Range	Context / Notes
Canine Starting Dose (HAC)	2.2 - 6.6 mg/kg, PO, q24h [4]	Manufacturer's recommendation; lower doses may be used.
Time to Peak Plasma Concentration (Dogs)	1.5 - 3.8 hours [4]	After oral administration.
Duration of Cortisol Suppression	Often < 12 hours [4]	Supports twice-daily dosing in many dogs.
Elimination Half-Life (Parent & Metabolite)	~1.2 hours [1]	In blood.
Relative Potency of Metabolite	17-ketotrilostane is ~1.7x more active [2]	Compared to parent trilostane.
Time to Full Drug Clearance	6 - 8 hours [1]	For trilostane and 17-ketotrilostane.

Experimental Protocols for Key Assays

For researchers investigating **trilostane's** mechanism, here are methodologies from key studies.

In Vitro Assessment of 3β -HSD Enzyme Inhibition

- **Objective:** To directly evaluate **trilostane's** inhibitory potency on 3β -HSD activity [5].
- **Methodology:** Incubate adrenal tissue preparations with radiolabeled pregnenolone as substrate. Add **trilostane** at varying concentrations. Measure conversion to progesterone using techniques like thin-layer chromatography or radioimmunoassay.
- **Key Findings:** **Trilostane** competitively inhibits pregnenolone-to-progesterone conversion without affecting cholesterol-to-pregnenolone or later progesterone-to-corticoid steps [5].

In Vivo Hormonal & Morphological Analysis (Rat Model)

- **Objective:** To study subchronic effects on adrenal function and structure [6].
- **Methodology:** Administer **trilostane** orally to adult male rats at 150-300 mg/kg/day for 7-14 days. Assess plasma renin activity, urinary electrolyte excretion, and adrenal steroid levels. Perform histological analysis of adrenal glands for weight and nuclear volume changes.
- **Key Findings:** **Trilostane** induced dose-dependent adrenal enlargement and increased nuclear volume, with elevated plasma renin but normal basal steroid levels maintained by increased ACTH, indicating latent adrenal insufficiency [6].

Ex Vivo ACTH Stimulation Test (Clinical Monitoring)

- **Objective:** To monitor adrenal reserve in dogs undergoing **trilostane** therapy [2] [4].
- **Methodology:** Administer **trilostane** with food. After 4-6 hours, collect baseline blood sample, administer synthetic ACTH, and collect post-ACTH sample 1 hour later. Measure serum cortisol levels.
- **Interpretation:** Post-ACTH cortisol used to gauge suppression adequacy and guide dose adjustments [2].

Complexities and Emerging Research

Trilostane's mechanism is more complex than simple 3β -HSD inhibition, with evidence suggesting additional effects [7] [2]:

- It may modify other steroidogenic enzymes, including potential inhibition of 11β -hydroxylase or 21 -hydroxylase [2].
- It can upregulate **11β -hydroxysteroid dehydrogenase type 2 (11β -HSD2)**, enhancing cortisol-to-cortisone inactivation [7] [2].
- In some cases, ACTH elevation from cortisol suppression may contribute to adrenal hemorrhage and necrosis [2].

Emerging research highlights **trilostane's** potential beyond Cushing's syndrome. By increasing pregnenolone and modulating neurosteroids like allopregnanolone, it shows promise for neurological and psychiatric disorders such as epilepsy, depression, and anxiety [7].

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To cite this document: Smolecule. [trilostane pharmacodynamics steroidogenesis inhibition].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548868#trilostane-pharmacodynamics-steroidogenesis-inhibition>]

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